![molecular formula C34H30N4O5 B3011477 ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate CAS No. 1796904-68-1](/img/structure/B3011477.png)
ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule with potential biological activity. However, the provided papers do not directly discuss this specific compound but rather related compounds with similar structural motifs. For instance, the first paper discusses the molecular structure of ethyl 4-{[4-(dodecanoyloxy)phenyl]diazenyl}benzoate, which shares a similar benzoate structure but differs significantly in its side chains and functional groups . The second paper focuses on the synthesis and antifungal evaluation of indole derivatives that originate from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates, which also contain a benzyl component and a hydrazono moiety, indicating a potential relevance to the synthesis of the target compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of active aliphatic C-H compounds with diazonium salts to form hydrazono derivatives, as seen in the second paper . This suggests that a similar approach could be employed for the synthesis of the target compound, potentially involving a diazonium salt of an aromatic amine reacting with an aliphatic substrate containing an active methylene group. The subsequent transformation into indole derivatives via Fischer indole synthesis indicates the versatility of such hydrazono intermediates in synthesizing complex heterocyclic structures, which may be applicable to the target compound as well.
Molecular Structure Analysis
While the exact molecular structure of the target compound is not discussed, the first paper provides insights into the crystal structure determination of a related compound with a benzoate core . Single-crystal X-ray diffraction is a common technique used for such determinations, and molecular modeling can further elucidate the conformation and stacking behavior of the molecules. These methods could be applied to the target compound to gain a detailed understanding of its three-dimensional structure and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of hydrazono derivatives from active methylene compounds and diazonium salts, followed by ring closure reactions to form indoles . These reactions are indicative of the types of chemical transformations that might be relevant to the target compound, such as nucleophilic addition, diazo coupling, and cyclization.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the related compounds discussed in the papers. For example, the length of alkyl chains in the first paper's compound affects its mesogenic behavior, which could imply that the alkyl chain length and substitution pattern in the target compound may influence its physical properties, such as melting point and solubility . The antifungal activity of the indole derivatives in the second paper suggests that the target compound may also exhibit biological activity, which would be influenced by its molecular structure and functional groups .
科学的研究の応用
Synthesis and Characterization in Medicinal Chemistry
This compound has been involved in the synthesis and characterization of new quinazolines as potential antimicrobial agents. Research by Desai, Shihora, and Moradia (2007) illustrates the synthesis of related compounds and their evaluation for antibacterial and antifungal activities, highlighting its significance in developing new antimicrobial solutions (Desai, Shihora, & Moradia, 2007).
Applications in Organic Synthesis
Studies on the synthesis and antifungal evaluation of indoles derived from related ethyl benzoates, as investigated by Ergenç et al. (1990), demonstrate its utility in creating compounds with potential antifungal properties (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990). Additionally, research on hydrogen-bonded supramolecular structures in certain substituted benzoates, as explored by Portilla et al. (2007), underscores its relevance in the study of molecular interactions and structural chemistry (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Utilization in Materials Science
The compound's derivatives have been used in the complexation of disperse dyes with metals, as studied by Abolude et al. (2021), indicating its potential in textile dyeing and materials science applications (Abolude, Bello, Nkeonye, & Giwa, 2021).
Role in Drug Synthesis
Ethyl derivatives of this compound have been involved in the synthesis of novel Hsp90 inhibitors, showcasing its significance in drug development, as exemplified by the work of Wang Xiao-long (2011) in synthesizing inhibitors for cancer treatment (Wang Xiao-long, 2011).
Contribution to Pharmacology
The synthesis and pharmacological activity of related compounds have been explored for their potential therapeutic effects, as investigated by Zykova et al. (2016), who synthesized derivatives with observed anti-inflammatory and antiradical activities (Zykova, Darovskikh, Odegova, Kiselev, & Igidov, 2016).
特性
IUPAC Name |
ethyl 4-[[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N4O5/c1-3-43-33(41)24-17-19-25(20-18-24)35-34(42)37-31-32(40)38(21-29(39)26-14-8-7-11-22(26)2)28-16-10-9-15-27(28)30(36-31)23-12-5-4-6-13-23/h4-20,31H,3,21H2,1-2H3,(H2,35,37,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZILDZKBCTQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

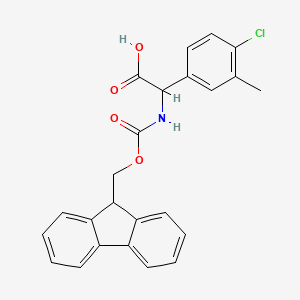
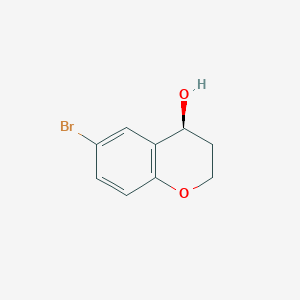
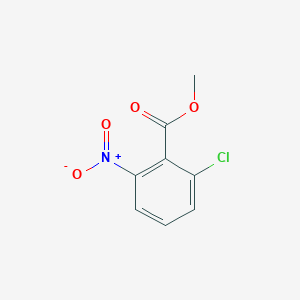
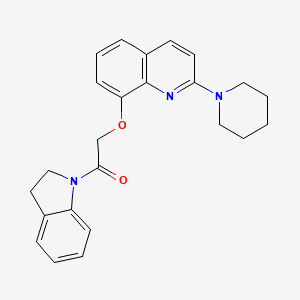
![N-(1-(Dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B3011404.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B3011405.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B3011406.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)


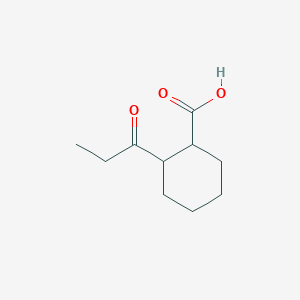
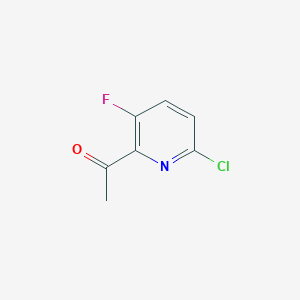
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)
![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)